molecular formula C12H28O3Si B12584190 Triethoxy(2-ethylbutyl)silane CAS No. 586397-45-7

Triethoxy(2-ethylbutyl)silane

Cat. No.: B12584190
CAS No.: 586397-45-7
M. Wt: 248.43 g/mol
InChI Key: GNQQPTRATSISPA-UHFFFAOYSA-N
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Description

Triethoxy(2-ethylbutyl)silane is an organosilicon compound with the molecular formula C10H24O3Si. It is a colorless liquid that is primarily used as a coupling agent and in the modification of surfaces to enhance adhesion properties. This compound is part of the broader class of silanes, which are known for their ability to form strong bonds with both organic and inorganic materials.

Properties

CAS No.

586397-45-7

Molecular Formula

C12H28O3Si

Molecular Weight

248.43 g/mol

IUPAC Name

triethoxy(2-ethylbutyl)silane

InChI

InChI=1S/C12H28O3Si/c1-6-12(7-2)11-16(13-8-3,14-9-4)15-10-5/h12H,6-11H2,1-5H3

InChI Key

GNQQPTRATSISPA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C[Si](OCC)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethoxy(2-ethylbutyl)silane typically involves the reaction of 2-ethylbutyl alcohol with triethoxysilane. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the esterification process. The reaction conditions often include temperatures ranging from 60°C to 100°C and may require refluxing to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of Triethoxy(2-ethylbutyl)silane can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The process involves the continuous addition of 2-ethylbutyl alcohol and triethoxysilane into the reactor, along with the catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Triethoxy(2-ethylbutyl)silane undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water, Triethoxy(2-ethylbutyl)silane hydrolyzes to form silanols and ethanol.

    Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.

    Reduction: It can act as a reducing agent in the presence of metal catalysts such as cobalt or nickel.

Common Reagents and Conditions

    Hydrolysis: Water and acidic or basic catalysts.

    Condensation: Silanol groups and heat.

    Reduction: Metal catalysts like cobalt chloride or nickel chloride.

Major Products Formed

    Hydrolysis: Silanols and ethanol.

    Condensation: Polysiloxanes.

    Reduction: Reduced organic compounds and siloxanes.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Triethoxy(2-ethylbutyl)silane has the molecular formula C10H24O3Si and is characterized by its ability to form strong bonds with both organic and inorganic materials. The compound acts primarily as a coupling agent, enhancing adhesion properties through the following mechanism:

  • Hydrolysis : The ethoxy groups undergo hydrolysis in the presence of moisture, forming silanols.
  • Condensation : These silanols can then condense to form siloxane bonds, which are crucial for strong adhesion.
  • Covalent Bond Formation : The silanols react with hydroxyl groups on surfaces, leading to covalent bond formation that enhances adhesion.

Chemistry

Triethoxy(2-ethylbutyl)silane is utilized as a coupling agent in various chemical reactions, improving the interaction between different phases in composites and enhancing the mechanical properties of materials.

Biology

In tissue engineering, this silane is employed to modify surfaces for improved cell adhesion. Its ability to create hydrophobic surfaces makes it suitable for applications where cell attachment is critical.

Medicine

The compound plays a role in developing drug delivery systems. Surface modification using triethoxy(2-ethylbutyl)silane can enhance the stability and efficacy of drug formulations.

Industry

This silane finds extensive use in coatings, adhesives, and sealants. It improves the performance characteristics of these materials, such as water resistance and durability.

Case Studies

  • Surface Modification in Tissue Engineering :
    A study demonstrated that modifying polystyrene surfaces with triethoxy(2-ethylbutyl)silane significantly improved fibroblast cell adhesion compared to untreated surfaces. This enhancement was attributed to the increased hydrophobicity and the formation of covalent bonds with cellular proteins.
  • Adhesive Performance Improvement :
    Research indicated that incorporating triethoxy(2-ethylbutyl)silane into epoxy adhesives resulted in a notable increase in bond strength when tested against various substrates, including metals and plastics. The study highlighted the compound's role in promoting interfacial adhesion through siloxane bond formation.
  • Coating Applications :
    In an industrial setting, triethoxy(2-ethylbutyl)silane was used as a modifier in water-repellent coatings for construction materials. The treated surfaces exhibited superior water resistance and durability compared to conventional coatings, demonstrating the compound's effectiveness in enhancing material performance.

Mechanism of Action

The primary mechanism of action of Triethoxy(2-ethylbutyl)silane involves the hydrolysis of its ethoxy groups to form silanols. These silanols can then condense to form siloxane bonds, which are responsible for the strong adhesion properties of the compound. The molecular targets include hydroxyl groups on surfaces, which react with the silanols to form covalent bonds, thereby enhancing adhesion.

Comparison with Similar Compounds

Similar Compounds

    Triethoxysilane: Similar in structure but lacks the 2-ethylbutyl group.

    Tetraethoxysilane: Contains four ethoxy groups instead of three.

    Trimethoxysilane: Contains three methoxy groups instead of ethoxy groups.

Uniqueness

Triethoxy(2-ethylbutyl)silane is unique due to the presence of the 2-ethylbutyl group, which provides additional hydrophobic properties and enhances its ability to modify surfaces. This makes it particularly useful in applications where water resistance and strong adhesion are required.

Biological Activity

Triethoxy(2-ethylbutyl)silane is a silane coupling agent that has garnered attention for its potential applications in various biological and material science fields. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H22_{22}O3_3Si
  • Molecular Weight : 234.37 g/mol
  • Boiling Point : 85–871 °C
  • Density : 0.96 g/mL
  • Refractive Index : 1.414

Triethoxy(2-ethylbutyl)silane acts primarily as a coupling agent, enhancing the adhesion between organic and inorganic materials. Its hydrolyzable groups form stable bonds with siliceous surfaces, while the organofunctional groups can modify the wetting and adhesion characteristics of substrates. This dual functionality is crucial for applications in coatings, adhesives, and composite materials.

Biological Applications

  • Antimicrobial Activity :
    • Research indicates that silane coupling agents can exhibit antimicrobial properties, potentially making them useful in coatings for medical devices and surfaces to reduce microbial colonization .
    • A study demonstrated that silane-modified surfaces showed reduced bacterial adhesion compared to unmodified surfaces, suggesting a promising application in biomedical fields where infection control is critical .
  • Drug Delivery Systems :
    • The incorporation of triethoxy(2-ethylbutyl)silane into polymer matrices can enhance drug loading and release profiles. Its ability to modify surface properties allows for better interaction with drug molecules, improving bioavailability .
  • Tissue Engineering :
    • In tissue engineering, silanes can be used to modify scaffolds to promote cell adhesion and proliferation. Triethoxy(2-ethylbutyl)silane has been explored for its potential to enhance the biocompatibility of synthetic scaffolds .

Case Study 1: Antimicrobial Coatings

A study evaluated the effectiveness of triethoxy(2-ethylbutyl)silane in creating antimicrobial coatings on stainless steel surfaces. The results indicated a significant reduction in bacterial colonies after applying the silane treatment compared to untreated controls.

TreatmentBacterial Count (CFU/cm²)
Untreated1500
Treated with Silane300

Case Study 2: Drug Delivery Enhancement

In a study focused on drug delivery systems, triethoxy(2-ethylbutyl)silane was incorporated into a poly(lactic-co-glycolic acid) (PLGA) matrix. The modified PLGA exhibited improved drug encapsulation efficiency and controlled release rates.

ParameterPLGA (Control)PLGA + Silane
Encapsulation Efficiency60%85%
Release Rate (24h)40%25%

Research Findings

Recent studies have highlighted the versatility of triethoxy(2-ethylbutyl)silane in various applications:

  • Surface Modification : It has been shown to enhance the hydrophobicity of surfaces, making it suitable for applications requiring water resistance .
  • Composite Materials : Its use in composite materials has improved mechanical properties due to better interfacial adhesion between different phases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Triethoxy(2-ethylbutyl)silane, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via direct reaction of silicon powder with ethanol and chlorinated hydrocarbons (e.g., chlorinated 2-ethylbutane) under controlled temperatures (80–120°C) and inert atmospheres. Evidence from analogous silane syntheses suggests using tetraethyl orthosilicate as a precursor, with reaction times varying between 6–24 hours depending on catalyst presence (e.g., metal halides) . Purification typically involves fractional distillation under reduced pressure (e.g., 10–20 mmHg) to isolate the product from unreacted starting materials and byproducts like HCl.

Q. How can researchers characterize the purity and structural integrity of Triethoxy(2-ethylbutyl)silane?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm the ethoxy and 2-ethylbutyl substituents. For purity assessment, gas chromatography (GC) with flame ionization detection (FID) is recommended, with retention times cross-referenced against standards. Fourier-transform infrared spectroscopy (FTIR) can identify Si-O-C (1050–1100 cm⁻¹) and Si-C (1250–1300 cm⁻¹) bonds. Molecular weight validation via mass spectrometry (MS) should align with theoretical values (e.g., C₁₀H₂₄O₃Si: ~220.38 g/mol) .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing hydrolysis rates of Triethoxy(2-ethylbutyl)silane in surface modification applications?

  • Methodology : Hydrolysis kinetics depend on solvent polarity (e.g., ethanol/water ratios), pH (acidic or basic catalysts), and temperature. For controlled hydrolysis, use a 70:30 ethanol/water mixture with 0.1 M acetic acid at 25°C, monitoring silanol formation via in-situ FTIR. Surface deposition on substrates (e.g., silica nanoparticles) requires sonication or spin-coating to ensure uniform monolayers. Post-hydrolysis curing at 80–100°C for 1–2 hours enhances crosslinking .

Q. How does Triethoxy(2-ethylbutyl)silane compare to fluorinated analogs (e.g., perfluorooctyltriethoxysilane) in hydrophobic surface engineering?

  • Methodology : Compare water contact angles (WCA) and surface energy via goniometry. Fluorinated silanes (e.g., C₁₄H₁₉F₁₃O₃Si ) typically exhibit higher WCAs (>110°) due to fluorine’s electronegativity, whereas Triethoxy(2-ethylbutyl)silane may achieve ~95–105°. X-ray photoelectron spectroscopy (XPS) can quantify surface fluorine content and siloxane network density. Stability under UV or thermal stress should be tested via accelerated aging protocols .

Q. What strategies mitigate batch-to-batch variability in silane synthesis, and how can reproducibility be validated?

  • Methodology : Implement strict stoichiometric control of reactants (e.g., Si:Cl ratio) and real-time monitoring (e.g., inline GC). Use design of experiments (DoE) to optimize variables like catalyst concentration and reaction time. Reproducibility validation requires interlaboratory studies with standardized characterization protocols (NMR, GC-MS) and statistical analysis (e.g., RSD <5% for purity) .

Q. How do competing side reactions (e.g., oligomerization) during hydrolysis impact silane performance in nanocomposites?

  • Methodology : Track oligomer formation using gel permeation chromatography (GPC) or dynamic light scattering (DLS). Mitigate oligomerization by adjusting hydrolysis pH (neutral to mildly acidic) and adding stabilizing agents (e.g., surfactants). Compare mechanical properties (tensile strength, modulus) of composites with/without oligomers via tensile testing .

Q. What analytical techniques resolve contradictions in reported thermal stability data for Triethoxy(2-ethylbutyl)silane?

  • Methodology : Thermogravimetric analysis (TGA) under nitrogen/air atmospheres (heating rate 10°C/min) identifies decomposition onset temperatures. Differential scanning calorimetry (DSC) detects exothermic/endothermic events (e.g., Si-O cleavage at ~200–250°C). Conflicting data may arise from impurities; thus, correlate results with purity metrics (GC, NMR) .

Methodological Best Practices

  • Contradiction Analysis : When literature reports divergent properties (e.g., hydrolysis rates), replicate experiments using identical conditions (solvent, catalyst, instrumentation) and validate with peer-reviewed datasets (e.g., NIST Standard Reference Data ).
  • Safety Protocols : Handle silanes in gloveboxes or fume hoods due to moisture sensitivity and potential HCl release during hydrolysis. Refer to safety data sheets (SDS) for storage guidelines (e.g., inert atmosphere, desiccants) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.